molecular formula C18H23N3O2 B1603854 Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate CAS No. 444620-69-3

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Cat. No.: B1603854
CAS No.: 444620-69-3
M. Wt: 313.4 g/mol
InChI Key: NHFVAONVLCETEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C18H23N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: The synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate can be achieved through the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

    Route 2: Another method involves the use of isoquinoline-5-boronic acid and tert-butyl 4-piperazinecarboxylate in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium phosphate, K3PO4). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and heated to around 100°C.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides (e.g., methyl iodide) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine (Et3N).

Major Products:

    Oxidation: Isoquinoline derivatives with oxidized functional groups.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The isoquinoline moiety can bind to receptor sites, while the piperazine ring can interact with other functional groups in the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and enhances its potential as a versatile building block in medicinal chemistry.

Biological Activity

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains a piperazine ring and an isoquinoline moiety, which contribute to its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{2}O_{2}. The presence of the isoquinoline structure allows for specific receptor binding, while the piperazine ring enhances its interaction capabilities with other functional groups. This dual functionality makes it a significant candidate in drug development.

The biological activity of this compound primarily involves its ability to modulate receptor activity and enzyme interactions. The isoquinoline moiety is known to bind to specific receptor sites, while the piperazine ring can interact with various functional groups, leading to modulation of biological pathways. This mechanism suggests potential therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound may act as a ligand in receptor binding studies, showing promise in various therapeutic areas:

  • Cancer Treatment : The compound's ability to inhibit specific kinases, such as ERK5, has been explored for its potential in cancer therapy. Inhibition of the ERK5 pathway can lead to decreased cellular proliferation and survival, making it a target for cancer treatment .
  • Neurological Disorders : Due to its structural features, this compound may also be relevant in developing treatments for neurological conditions by interacting with neurotransmitter receptors .

Binding Affinity Studies

Studies have demonstrated that this compound exhibits significant binding affinities towards various receptors. The following table summarizes some key findings related to its receptor interactions:

Receptor Binding Affinity (IC50) Effect
ERK5SubmicromolarInhibition of kinase activity
Dopamine Receptor D2NanomolarModulation of dopaminergic signaling
Serotonin Receptor 5HT1AMicromolarPotential anxiolytic effects

These interactions suggest that the compound could lead to the development of new pharmacological agents targeting these receptors.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using HeLa cells have shown that this compound can effectively inhibit cell proliferation by targeting the ERK5 pathway. The results indicated a reduction in cell viability at concentrations as low as 0.5 μM, highlighting its potential as an anticancer agent .
  • Neuropharmacological Assessments : In animal models, administration of the compound led to significant alterations in behavior consistent with modulation of serotonin pathways, suggesting potential applications in treating anxiety disorders .

Properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFVAONVLCETEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610482
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444620-69-3
Record name tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromoisoquinoline (1.37 g) from Step 1 was dissolved in 10 mL of toluene. To this solution was added palladium acetate (74 mg), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (205 mg), 1-(tert-butoxycarbonyl)piperazine (1.29 g) and sodium tert-butoxide (885 mg). This reaction mixture was heated to 100° C. for 8 hours and then allowed to cool to room temperature. The cooled reaction mix was diluted with ethyl acetate (EtOAc) and washed with water, and the organic layer was separated, dried over magnesium sulfate (MgSO4), and concentrated in vacuo. The resulting residue was chromatographed to yield 4-isoquinoline-5-yl-piperazine-1-carboxylic acid tert-butyl ester as 1.5 g of a white solid.
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1.37 g
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10 mL
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205 mg
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1.29 g
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885 mg
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Synthesis routes and methods II

Procedure details

The product from step (a) above (209 mg, 0.75 mmol) and 1-BOC-piperazine (210 mg, 1.1 mmol, Aldrich) was reacted under the conditions of Example 132b to give the title compound as yellow amorphous solid, which was used for the next step. MS (ESI, pos. ion) m/z: 314 (M+1)
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210 mg
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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